![molecular formula C12H17NO2 B2769804 (1R,5S)-8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1552960-94-7](/img/structure/B2769804.png)

(1R,5S)-8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

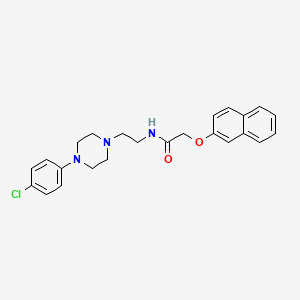

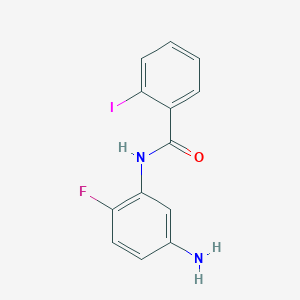

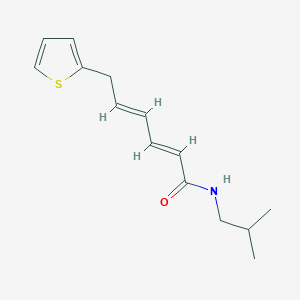

“(1R,5S)-8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a five-member ring which includes an oxygen atom . The compound also includes a bicyclic octane structure .

Synthesis Analysis

The synthesis of similar bicyclic compounds has been described in the literature. For instance, a practical and scalable synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been reported . This process involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This is then oxidized to the desired ketone .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of the bicyclic octane and furan rings. The bicyclic structure is likely to introduce strain into the molecule, which can have significant effects on its reactivity .Chemical Reactions Analysis

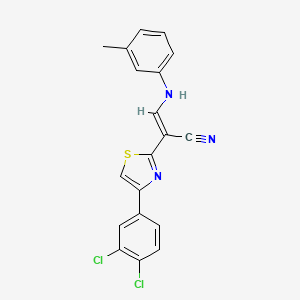

The chemical reactions involving this compound are likely to be influenced by the presence of the furan and bicyclic octane rings. For instance, furoic acid and its derivatives have been shown to be reactive dienes in Diels–Alder reactions . Additionally, the bicyclic structure can undergo reactions such as intramolecular cyclopropanation .科学的研究の応用

Tropane Alkaloid Synthesis

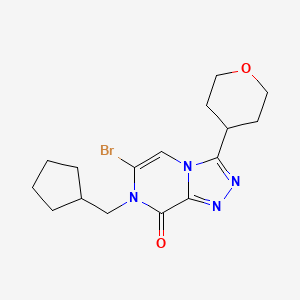

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with diverse and interesting biological activities. Researchers have focused on stereoselective methods to prepare this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, alternative methodologies achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes from achiral tropinone derivatives .

Antifungal Properties

Studies have explored the antifungal potential of related compounds. For instance, some derivatives of 8-azabicyclo[3.2.1]octane exhibit inhibitory effects against yeast-like fungi, including Candida albicans .

Odor-Active Components

Furan derivatives, including those related to our compound of interest, contribute to the aroma and flavor profiles of various substances. For example, 3-methylfuran is an odor-active component found in simulated beef flavor .

Nematicidal Activity

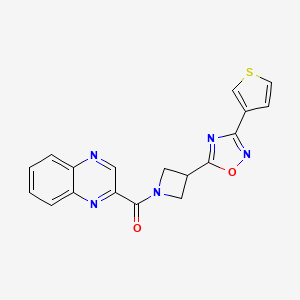

Certain 8-azabicyclo[3.2.1]octane derivatives demonstrate nematicidal properties. Specifically, 3-[(4-methoxyphenyl)imino]-2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-one exhibits significant inhibition against root-knot nematodes (Meloidogyne incognita) in both in vitro and test tube assays .

Green Chemistry Applications

Furan compounds play a role in sustainable development. Furfural, obtained from biomass feedstock, serves as a precursor for furan synthesis. As a green and environmentally friendly material, furan finds applications in pharmaceuticals, resins, agrochemicals, and lacquers .

Metal-Free Synthesis of Multi-Substituted Furans

Recent research highlights a metal-free one-flask approach to diversely substituted furans. By combining 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones, this protocol integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl. The method offers easy operation, mild conditions, and a broad substrate scope .

将来の方向性

The synthesis and study of complex organic compounds like “(1R,5S)-8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol” are important areas of research in organic chemistry. Future research could focus on developing more efficient synthesis methods, studying the reactivity of these compounds, and exploring their potential applications .

特性

IUPAC Name |

8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-12-5-10-1-2-11(6-12)13(10)7-9-3-4-15-8-9/h3-4,8,10-12,14H,1-2,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONKVQNOVHBKDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2CC3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769722.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2769724.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2769744.png)